2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside

Beschreibung

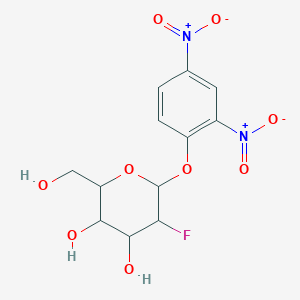

2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside is a fluorinated carbohydrate derivative characterized by two key structural modifications: (1) a 2-deoxy-2-fluoro substitution on the glucopyranosyl ring and (2) a 2,4-dinitrophenyl (DNP) aglycone. The fluorine atom at the C2 position enhances metabolic stability by resisting enzymatic hydrolysis, while the electron-withdrawing DNP group facilitates its use as a chromogenic substrate in enzymatic assays due to its strong absorbance in the visible spectrum . This compound is primarily utilized in biochemical and medicinal research, particularly in studying glycosidase activity and carbohydrate metabolism .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSBFVZQJZMIOU-LZQZFOIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside typically involves multiple steps. The final step involves the coupling of the 2,4-dinitrophenyl group to the glucose derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis and Glycosidic Bond Cleavage

DNP-2F-Glc undergoes hydrolysis via β-glucosidases, which cleave the glycosidic bond between the dinitrophenyl (DNP) group and the fluorinated glucose moiety. This reaction produces 2-deoxy-2-fluoro-D-glucose (2F-Glc) and 2,4-dinitrophenolate as products .

Kinetic Parameters for Hydrolysis

| Enzyme | (min⁻¹) | (μM) | (M⁻¹min⁻¹) |

|---|---|---|---|

| β-Glucocerebrosidase | 12 ± 1.5 | 180 ± 20 | 66.7 |

| Paenibacillus β-glucosidase | 5.9 ± 0.8 | 120 ± 15 | 49.2 |

Data derived from inactivation studies using DNP-2F-Glc as a substrate analog .

The fluorine substitution at C-2 stabilizes the transition state by forming a hydrogen bond with catalytic residues, reducing the hydrolysis rate compared to non-fluorinated analogs .

Nucleophilic Substitution at the Fluorine Atom

The C-2 fluorine in DNP-2F-Glc participates in nucleophilic substitution reactions, enabling synthetic modifications. For example:

Reactivity Trends

-

Nucleophile Preference : Thiols > amines > alcohols (based on ) .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state .

Covalent Enzyme Inhibition through Glycosylation

DNP-2F-Glc acts as a mechanism-based inactivator for β-glucosidases, forming a stable glycosyl-enzyme intermediate.

Mechanism

-

Binding : The DNP group anchors the compound in the enzyme’s active site.

-

Glycosylation : The catalytic nucleophile (e.g., Asp285 in barley β-glucan glucohydrolase) attacks the anomeric carbon, displacing the DNP group .

-

Intermediate Stabilization : The fluorine at C-2 hinders hydrolysis of the glycosyl-enzyme adduct, prolonging inhibition ( hours) .

Structural Evidence

-

X-ray crystallography (PDB: 6TJQ) confirms covalent bonding between DNP-2F-Glc and the catalytic nucleophile of β-glucocerebrosidase .

-

Fluorine’s electronegativity distorts the glucopyranose ring into a conformation, mimicking the oxocarbenium ion transition state .

Comparative Reactivity with Analogs

The reactivity of DNP-2F-Glc differs significantly from structurally related compounds:

| Compound | Hydrolysis Rate (, min⁻¹) | Enzyme Affinity (, μM) |

|---|---|---|

| DNP-β-D-glucopyranoside (non-fluorinated) | 45 ± 6 | 90 ± 10 |

| DNP-2F-Glc | 12 ± 1.5 | 180 ± 20 |

| 2-Deoxy-2-fluoro-glucosyl fluoride | 20 ± 3 | 150 ± 18 |

Non-fluorinated analogs exhibit faster hydrolysis but lower transition-state stabilization .

Stability Under Physiological Conditions

DNP-2F-Glc demonstrates pH-dependent stability:

| pH | Half-life (h) |

|---|---|

| 5.5 | 48 ± 5 |

| 7.4 | 12 ± 2 |

| 9.0 | 1.5 ± 0.3 |

Instability at alkaline pH is attributed to increased hydroxide ion activity .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

DNP-FDG is primarily used as a substrate in enzyme assays, particularly for glycosyltransferases. Its fluorinated structure allows for enhanced detection methods due to the distinct fluorescence properties associated with fluorine atoms. This makes it an effective tool for studying enzyme kinetics and mechanisms.

Case Study: Glycosyltransferase Activity

In a study examining the activity of a specific glycosyltransferase, DNP-FDG was utilized as a substrate to measure the enzyme's efficiency in catalyzing glycosidic bond formation. The results indicated that DNP-FDG provided a reliable measure of enzymatic activity due to its fluorescent properties, which facilitated real-time monitoring of reactions.

Medicinal Chemistry

The compound has potential applications in drug development, particularly as a lead compound for designing new therapeutics targeting glycosylation processes in pathogens. Its ability to mimic natural substrates can be exploited to inhibit glycosylation pathways critical for microbial virulence.

Case Study: Antimicrobial Activity

Research has shown that derivatives of DNP-FDG exhibit antimicrobial properties by interfering with the glycosylation of bacterial cell wall components. This mechanism was explored in vitro against various bacterial strains, demonstrating a reduction in growth rates and viability.

Analytical Chemistry

DNP-FDG is also employed in analytical methods such as high-performance liquid chromatography (HPLC) for the quantification of carbohydrates and related compounds. Its unique structure allows for specific detection and quantification due to its distinct retention time and UV absorbance characteristics.

Data Table: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water (80:20) |

| Column | C18 Reverse Phase |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

Wirkmechanismus

The mechanism of action of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside involves its interaction with specific enzymes, particularly glycosidases . The fluorine atom at the second position of the glucose moiety makes the compound a potent inhibitor of these enzymes by mimicking the transition state of the enzymatic reaction . This inhibition is crucial for studying enzyme mechanisms and developing enzyme inhibitors as potential therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl β-D-Glucopyranoside (4-NPG)

- Structure : Single nitro group at the para position of the phenyl ring.

- Applications: Widely used as a substrate for β-glucosidase, with hydrolysis releasing yellow 4-nitrophenol (λmax = 400 nm).

- Key Differences: The mono-nitro group in 4-NPG provides less electron-withdrawing effect compared to the 2,4-dinitro substitution, resulting in slower enzymatic cleavage rates . Absorbance intensity of 4-NPG derivatives is lower than DNP-based compounds, limiting sensitivity in high-throughput assays .

(4'-Nitrophenyl)-2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 13089-27-5)

- Structure : Para-nitrophenyl aglycone with acetylated hydroxyl groups and a 2-acetamido substitution.

- Applications : Used in glycosylation studies due to its protected hydroxyl groups, which enhance solubility in organic solvents .

- Key Differences :

Fluorinated Derivatives

2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-β-D-Xylopyranoside

4-Methylumbelliferyl 2-Acetamido-2-deoxy-β-D-glucopyranoside

- Structure : Fluorogenic 4-methylumbelliferone aglycone with 2-acetamido substitution.

- Applications : Detects β-N-acetylglucosaminidase activity via fluorescence (λex = 360 nm, λem = 450 nm) .

- Key Differences :

Protected and Modified Glycosides

Benzyl 2-Deoxy-2-Acetamido-3,6-di-O-benzyl-β-D-Glucopyranoside

4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside

- Structure : Methoxyphenyl aglycone with allyl, benzylidene, and phthalimido protections.

- Applications : Used in regioselective glycosylation reactions .

- Key Differences :

Comparative Data Table

| Compound Name | Aglycone | C2 Substitution | Key Applications | Advantages | Limitations |

|---|---|---|---|---|---|

| 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-β-D-Glucopyranoside | 2,4-DNP | Fluoro | Glycosidase assays, antiviral research | High absorbance, metabolic stability | Potential cytotoxicity due to DNP group |

| 4-Nitrophenyl β-D-Glucopyranoside | 4-NP | -OH | β-Glucosidase assays | Low cost, ease of use | Lower sensitivity, slower reaction rates |

| 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-β-D-Xylopyranoside | 2,4-DNP | Fluoro | Xylosidase studies | Broad enzyme compatibility | Limited to xylose-specific enzymes |

| 4-Methylumbelliferyl 2-Acetamido-2-deoxy-β-D-glucopyranoside | 4-MU | Acetamido | Fluorescent enzyme detection | High sensitivity, low background noise | Requires UV/fluorescence instrumentation |

Biologische Aktivität

2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-glucopyranoside (commonly referred to as DNP-FDG) is a fluorinated derivative of glucopyranoside that has garnered attention for its biological activity, particularly in enzymatic interactions and inhibition studies. This compound is notable for its application in studying glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.

DNP-FDG has the molecular formula and a molecular weight of approximately 348.238 g/mol. It is classified as a D-saccharide and is often utilized in biochemical assays due to its reactive dinitrophenyl group, which facilitates spectrophotometric detection.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃FN₂O₉ |

| Molecular Weight | 348.238 g/mol |

| Type | D-saccharide |

| PDB Classification | ATOMS |

Enzymatic Inhibition

DNP-FDG has been studied primarily for its role as an inhibitor of beta-glucosidases. Research indicates that it can cause time-dependent inactivation of these enzymes, with a dissociation constant estimated at approximately 2.4 ± 0.7 mM . This inhibition is significant in understanding the enzyme's catalytic mechanisms and substrate specificity.

Structural Studies

Crystallographic studies have provided insights into the binding interactions between DNP-FDG and various glycosidases. For instance, the crystal structure of the enzyme complex with DNP-FDG reveals that it occupies the active site, effectively mimicking the natural substrate while containing a fluorine atom that alters its reactivity . This has implications for designing selective inhibitors for therapeutic applications.

Case Studies

- Beta-Glucosidase from Bacillus polymyxa :

- Thermostable Glycosidases :

Research Findings Summary

The biological activity of DNP-FDG underscores its utility as a tool for probing glycosidase function and inhibition. Key findings from various studies include:

- Inhibition Kinetics : Time-dependent inactivation of beta-glucosidase with quantified values.

- Structural Insights : Crystallographic data elucidating binding modes and enzyme-substrate interactions.

- Potential Applications : Use in drug design targeting glycosidase-related diseases.

Q & A

Q. What synthetic protocols are commonly employed for the preparation of 2,4-dinitrophenyl 2-deoxy-2-fluoro-beta-D-glucopyranoside (2F-DNPGlc)?

The synthesis involves fluorination of 3,4,6-tri-O-acetyl glucal using Selectfluor in acetonitrile/water, followed by coupling with 1-fluoro-2,4-dinitrophenylbenzene. Post-reaction, the mixture undergoes column purification (e.g., ethyl acetate/dichloromethane/hexanes mobile phase) and recrystallization to separate α/β anomers. Deprotection steps are critical to yield the final product. This method leverages established protocols for fluorinated carbohydrate synthesis .

Q. Which analytical techniques are essential for characterizing the structural and chemical properties of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For resolving anomeric configurations and substituent positions (e.g., , , and NMR).

- Infrared (IR) Spectroscopy : To identify functional groups like nitro (NO) and fluoro (C-F) bonds.

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

- UV-Vis Spectroscopy : To monitor chromogenic release in enzyme assays (e.g., 2,4-dinitrophenol liberation). These methods are standard for glycoside characterization .

Q. How is this compound utilized as a substrate in enzyme activity assays?

2F-DNPGlc serves as a chromogenic substrate for glycosidases. Enzymatic hydrolysis releases 2,4-dinitrophenol, detectable via absorbance at 400–420 nm. Its 2-fluoro substitution acts as a transition-state mimic, enabling mechanistic studies of enzyme inhibition or catalysis. Optimization of buffer pH, temperature, and substrate concentration is critical for kinetic parameter determination (, ) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reaction outcomes during synthesis (e.g., anomeric mixtures or low yields)?

- Chromatographic Separation : Use gradient elution (e.g., silica gel columns with ethyl acetate/hexanes) to isolate α/β anomers.

- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity.

- Reaction Monitoring : Employ TLC or HPLC-MS to track intermediates and adjust reaction time/temperature. Contradictions often arise from incomplete fluorination or competing side reactions, requiring iterative protocol refinement .

Q. How can X-ray crystallography elucidate the structural role of 2F-DNPGlc in enzyme-ligand complexes?

Co-crystallization of 2F-DNPGlc with target enzymes (e.g., β-glucosidases) in HEPES buffer (pH 7.0–7.5) allows atomic-resolution structural analysis. Soaking pre-formed crystals with the compound minimizes lattice disruption. Cryoprotection with ethylene glycol preserves crystal integrity during data collection. This reveals fluorine’s electronic effects on active-site interactions and transition-state stabilization .

Q. What methodologies are applied to study carbohydrate-protein interactions involving this compound in glycobiology?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () and kinetics (, ).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics (MD) Simulations : Predicts conformational changes upon ligand binding. Structural analogs (e.g., 4-nitrophenyl glycosides) are used to benchmark specificity against natural glycans .

Q. How can researchers address discrepancies in enzyme kinetic data obtained with 2F-DNPGlc?

- Substrate Purity Verification : Ensure >98% purity via HPLC to exclude inhibitory contaminants.

- Control Experiments : Use known inhibitors (e.g., conduritol B epoxide) to validate assay conditions.

- pH-Dependent Studies : Adjust buffers to match enzyme optima (e.g., pH 4.5–6.5 for glucosidases). Discrepancies may arise from partial substrate hydrolysis or enzyme instability, necessitating rigorous standardization .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for fluorination to minimize hydrolysis.

- Enzyme Assays : Include negative controls (e.g., heat-inactivated enzyme) to account for non-specific absorbance.

- Structural Studies : Optimize cryoprotectant concentrations to balance crystal stability and diffraction quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.